molecular formula C16H26O B593728 2E-hexadecen-15-ynal CAS No. 1778692-99-1

2E-hexadecen-15-ynal

Cat. No.: B593728
CAS No.: 1778692-99-1
M. Wt: 234.4
InChI Key: SZJVPCWLLYHNGE-CCEZHUSRSA-N
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Description

(E)-2-Hexadecenal Alkyne is an organic compound that features both an aldehyde group and an alkyne group. The presence of these functional groups makes it a versatile compound in organic synthesis and various chemical reactions. The compound is characterized by a long carbon chain with a double bond in the (E)-configuration, which means the substituents on either side of the double bond are on opposite sides.

Mechanism of Action

Target of Action

(E)-2-Hexadecenal Alkyne, also known as (E)-hexadec-2-en-15-ynal, is an alkyne version of the sphingolipid degradation product (E)-2-hexadecenal . The primary targets of this compound are the components of the cytoskeleton . The cytoskeleton is a complex network of interlinking filaments and tubules that extend throughout the cytoplasm of cells. It plays a crucial role in maintaining cell shape, enabling some cell motion, and plays important roles in both intracellular transport and cellular division .

Mode of Action

(E)-2-Hexadecenal Alkyne interacts with its targets, leading to a series of changes within the cell. It has been shown to induce cytoskeletal reorganization, which results in cell rounding and detachment . This interaction also leads to the activation of downstream JNK (c-Jun N-terminal kinases) targets . JNK is a key regulator of cellular processes such as proliferation, apoptosis, and inflammation .

Biochemical Pathways

The compound affects the sphingolipid degradation pathway . Sphingolipids are a class of lipids containing a backbone of sphingoid bases, a set of aliphatic amino alcohols that includes sphingosine. They are major components of cell membranes and play critical roles in signaling pathways . The degradation of sphingolipids produces various products, one of which is (E)-2-hexadecenal .

Pharmacokinetics

It is soluble in dmf, dmso, and ethanol, which suggests it may have good bioavailability

Result of Action

The interaction of (E)-2-Hexadecenal Alkyne with its targets and the subsequent changes lead to various effects at the molecular and cellular levels. It has been shown to induce apoptosis, a form of programmed cell death, in various cell types . Additionally, it reacts readily with deoxyguanosine and DNA to form aldehyde-derived DNA adducts . These adducts can cause mutations and lead to various diseases, including cancer .

Biochemical Analysis

Biochemical Properties

(E)-2-Hexadecenal Alkyne, as an alkyne-containing compound, can interact with various enzymes, proteins, and other biomolecules. For instance, it can be involved in the biosynthesis of alkyne-containing natural products . The exact nature of these interactions and the specific enzymes or proteins it interacts with would require further experimental investigation.

Cellular Effects

The cellular effects of (E)-2-Hexadecenal Alkyne can be diverse, depending on the specific cell type and cellular processes involved. For instance, alkyne-containing compounds have been shown to cause drastic changes in the glycerolipid contents of cyanobacteria, including a decrease in the membrane carotenoid content . This suggests that (E)-2-Hexadecenal Alkyne could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of (E)-2-Hexadecenal Alkyne involves its interactions with biomolecules at the molecular level. For example, in the biosynthesis of alkyne-containing natural products, it could potentially interact with biosynthetic enzymes and pathways for alkyne formation . It may also be involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

(E)-2-Hexadecenal Alkyne could potentially be involved in various metabolic pathways. For instance, it could be involved in the biosynthesis of alkyne-containing natural products It could also interact with various enzymes or cofactors involved in these pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Hexadecenal Alkyne typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of (E)-2-Hexadecenal Alkyne may involve more efficient and scalable methods, such as:

    Catalytic Processes: Utilizing metal catalysts to facilitate the formation of the alkyne and aldehyde groups.

    Continuous Flow Reactors: Employing continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Hexadecenal Alkyne undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Hydrogenation: H₂ with Pd/C or Lindlar catalyst.

    Oxidation: KMnO₄ or O₃.

    Addition: HX or X₂.

Major Products Formed

    Dihalides: From addition reactions with HX or X₂.

    Carboxylic Acids: From oxidation of the aldehyde group.

    Alkenes/Alkanes: From reduction of the alkyne group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-Hexadecenal Alkyne is unique due to the presence of both an alkyne and an aldehyde group, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

(E)-hexadec-2-en-15-ynal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h1,14-16H,3-13H2/b15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJVPCWLLYHNGE-CCEZHUSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCCCCCCC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCCCCCCCCCCC/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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